Minor Groove Electron Pair Deletion Reduces DNA Polymerase Incorporation Efficiency by 10²–10³-Fold
3-Deaza-2'-deoxyadenosine (3DA) eliminates the N3 lone pair that serves as a hydrogen bond acceptor in the DNA minor groove, while preserving the Watson-Crick hydrogen bonding pattern with thymine [1]. In pre-steady-state kinetic assays with RB69 DNA polymerase, the incorporation efficiency (kpol/Kd) of dAMP opposite a template dT containing 3DA decreased by 10²–10³-fold relative to natural dA [2]. This quantitative deficit arises solely from the loss of a single minor groove hydrogen bonding interaction, as confirmed by ternary complex crystal structures showing identical base-pair geometry between 3DA/dT and dA/dT [3].
| Evidence Dimension | dAMP incorporation efficiency (kpol/Kd) opposite dT |
|---|---|
| Target Compound Data | 10²–10³-fold reduced efficiency |
| Comparator Or Baseline | Natural 2'-deoxyadenosine (dA) |
| Quantified Difference | 10²–10³-fold (100- to 1000-fold) decrease in incorporation efficiency |
| Conditions | RB69 DNA polymerase, pre-steady-state kinetics, primer/template duplex containing single 3DA substitution opposite dT |
Why This Matters
This 10²–10³-fold differential provides a quantifiable, reproducible signal for probing minor groove recognition in polymerase fidelity assays, making the compound an indispensable tool for studies that cannot be performed with unmodified dA.
- [1] Xia S, Wang J, Konigsberg WH. Probing minor groove hydrogen bonding interactions between RB69 DNA polymerase and DNA. Biochemistry. 2012;51(21):4343-53. doi:10.1021/bi300416z View Source
- [2] Xia S, Wang J, Konigsberg WH. Probing minor groove hydrogen bonding interactions between RB69 DNA polymerase and DNA. Biochemistry. 2012;51(21):4343-53. doi:10.1021/bi300416z View Source
- [3] Xia S, Wang J, Konigsberg WH. Probing minor groove hydrogen bonding interactions between RB69 DNA polymerase and DNA. Biochemistry. 2012;51(21):4343-53. doi:10.1021/bi300416z View Source
